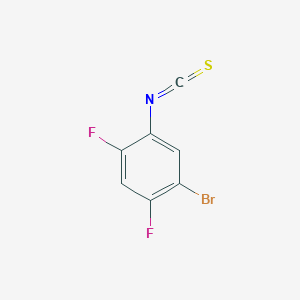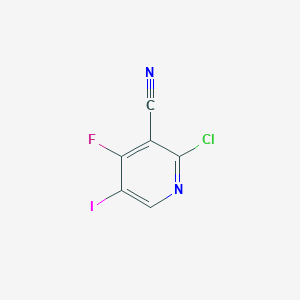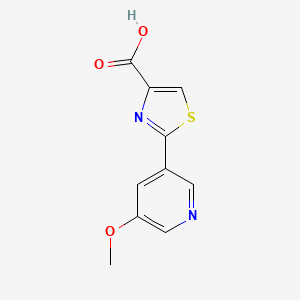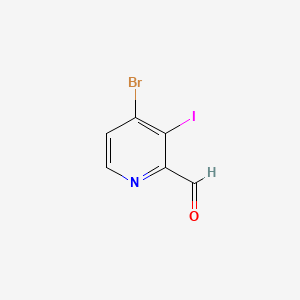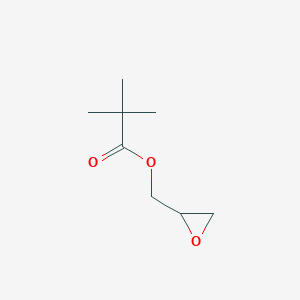![molecular formula C10H9BrN2O B13686091 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole is a heterocyclic compound that features a unique structure combining an oxazine ring fused with an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole typically involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide. This reaction yields 2,3-dihydro-[1,4]-oxazino[2,3,4-ij]quinolinium bromide, which can then be treated with aqueous sodium hydroxide to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazinoindazole compounds.
Scientific Research Applications
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-[1,4]oxazino[2,3,4-ij]quinoline: Shares a similar oxazine-indazole structure but lacks the bromine and methyl groups.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar biological activities.
Uniqueness
8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole is unique due to the presence of the bromine and methyl groups, which can influence its reactivity and interactions with biological targets. These modifications can enhance its potential as a pharmaceutical agent or a material with specific properties.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
6-bromo-10-methyl-9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H9BrN2O/c1-6-5-13-10-7(4-12-13)2-8(11)3-9(10)14-6/h2-4,6H,5H2,1H3 |
InChI Key |
IQBUWZBINQRRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(C=C(C=C3O1)Br)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




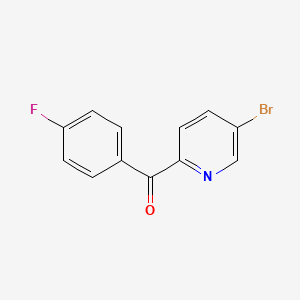


![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
